Metonitazene

概要

説明

- 中枢経路で投与した場合、メトニタゼンはモルヒネの約1000倍 の効力を示します。経口投与した場合、その効力はモルヒネの約10倍 です。

- 効果には、他のオピオイド(フェンタニルやヘロインなど)と同様に、鎮痛、多幸感、眠気などがあります。

- 副作用には、嘔吐や致命的となる可能性のある呼吸抑制などがあります。

- メトニタゼンは、効力が高いにもかかわらず、高い依存性と危険な副作用のために、薬物療法には導入されたことがありません 。 違法には、偽造オキシコンチンオピオイド錠剤の製造に使用されています .

メトニタゼン: は、に関連する鎮痛薬です。 1957年に最初に報告されました。

準備方法

- メトニタゼンの詳細な合成経路と反応条件は、広く文書化されていません。それは、より広範囲に研究されているエトニタゼンと化学的に関連しています。

- 産業生産方法は開示されていません。

化学反応の分析

- メトニタゼンは、酸化、還元、置換などの様々な反応を起こすと考えられています。具体的な試薬や条件は容易に入手できません。

- これらの反応によって生成される主な生成物は明示的に報告されていません。

科学研究における用途

- メトニタゼンの科学研究における用途は、違法であるために限られています。

- 一般的に、メトニタゼンなどのオピオイドは、鎮痛作用、受容体相互作用、潜在的な治療用途について研究されてきました。

- 化学、生物学、医学、産業における用途を探索するには、さらなる研究が必要です。

科学的研究の応用

Pharmacodynamics and Analgesic Potency

Metonitazene acts primarily as a mu-opioid receptor agonist. Its potency has been compared to other opioids, revealing significant analgesic effects. In preclinical studies, this compound demonstrated a potency estimated to be 30-200 times greater than morphine , depending on the administration route and animal model used . Specifically, it has been shown to be 113-121% as effective as fentanyl and 184-340% more potent than hydromorphone .

Table 1: Relative Potency of this compound Compared to Other Opioids

| Compound | EC50 (nM) | % Fentanyl Emax | % Hydromorphone Emax |

|---|---|---|---|

| This compound | 8.14 | 113 (106-121) | 184 (172-197) |

| Fentanyl | 7.20 | 100 | 100 |

| Hydromorphone | 15.0 | 54 | 100 |

Clinical Investigations

Historically, this compound was studied in clinical settings during the 1960s, where it was administered to patients experiencing postoperative pain. A notable study involving 363 patients indicated that this compound could provide effective analgesia at doses of 1 mg , though it was also associated with significant respiratory depression in some cases . The adverse effects observed included cyanosis in approximately 20% of patients, highlighting the need for caution in its use.

Toxicological Findings

This compound has been detected in forensic toxicology cases, often in combination with other substances such as fentanyl. A study reviewed 20 forensic autopsies where this compound was present, underscoring its role in the opioid crisis . The compound's detection in postmortem samples emphasizes its relevance not only as a potential therapeutic agent but also as a substance of abuse.

Table 2: Detection of this compound in Forensic Cases

| Year | Cases Detected | Concentration Range (ng/mL) |

|---|---|---|

| 2022 | 4 | 0.10 - 1.5 |

Research Methodology for Quantification

Analytical methods have been developed to quantify this compound in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method allows for the detection of this compound in various matrices, including blood and urine, with limits of detection established at 0.10 ng/mL for plasma and brain samples . Such methodologies are crucial for both clinical research and forensic investigations.

作用機序

- メトニタゼンは、オピオイド受容体の活性化 によって効果を発揮すると考えられています。

- 分子標的には、μ-オピオイド受容体があり、疼痛緩和や他のオピオイド関連効果をもたらします。

- 関連する詳細な経路は、まだ解明されていません。

類似化合物との比較

- メトニタゼンは、モルヒネと比較して極めて高い効力を持ち、ユニークです。

- 類似の化合物には、エトニタゼン (その親化合物)とイソトニタゼン があります。

- これらのベンゾイミダゾール系オピオイドは、構造的に類似していますが、効力と薬理学的効果は異なります。

生物活性

Metonitazene is a potent synthetic opioid belonging to the nitazene class, which has garnered attention due to its significant biological activity and potential for abuse. This article explores the pharmacodynamics, receptor interactions, case studies, and toxicological findings related to this compound, drawing on diverse research sources.

Pharmacodynamics

Receptor Affinity and Potency

This compound exhibits a high affinity for the mu-opioid receptor (MOR), which is responsible for its analgesic effects. In vitro studies have demonstrated that this compound's potency is approximately 113-121% that of fentanyl and 184-340% that of hydromorphone, indicating its strong agonistic properties at the MOR. The effective concentration (EC50) values for this compound have been reported as follows:

| Compound | EC50 (nM) | % Fentanyl Emax | % Hydromorphone Emax |

|---|---|---|---|

| This compound | 8.14 | 113 (106-121) | 184 (172-197) |

| Fentanyl | Reference | 100 | 100 |

| Hydromorphone | Reference | 100 | 100 |

These findings suggest that this compound not only binds effectively to the MOR but also elicits a robust response, making it a compound of concern in opioid pharmacology and toxicology .

Metabolism

This compound undergoes significant metabolic transformations, primarily through N-dealkylation and O-dealkylation processes. Key metabolites include:

- N-desethyl this compound (M.1) : A prominent metabolite found in urine.

- 4′-Hydroxy nitazene (M.3) : Produced via O-demethylation.

- 5-Amino this compound (M.4) : Resulting from reduction of the nitro group.

These metabolites can contribute to the compound's overall pharmacological effects and toxicity profile .

Case Studies and Toxicology

Recent case studies illustrate the serious implications of this compound use and overdose. A notable case involved a 42-year-old male found deceased with high levels of this compound in his system (33 ng/ml in femoral blood). Additional toxicology revealed the presence of other substances, indicating potential poly-drug use .

Another study reported on patients presenting with cardiac arrest due to this compound overdose, requiring multiple doses of naloxone for resuscitation. In this cohort, patients administered naloxone had an average of three doses before achieving stabilization . These findings highlight the compound's potency and the challenges associated with its overdose management.

Clinical Implications

The emergence of this compound in clinical settings has raised concerns among healthcare providers regarding its abuse potential and associated health risks. A comparative study indicated that patients with this compound overdoses required significantly higher naloxone doses than those with fentanyl overdoses, underscoring the need for heightened awareness and preparedness among emergency responders .

特性

IUPAC Name |

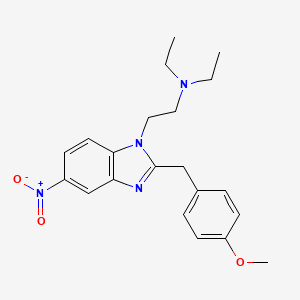

N,N-diethyl-2-[2-[(4-methoxyphenyl)methyl]-5-nitrobenzimidazol-1-yl]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N4O3/c1-4-23(5-2)12-13-24-20-11-8-17(25(26)27)15-19(20)22-21(24)14-16-6-9-18(28-3)10-7-16/h6-11,15H,4-5,12-14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNGZTLMRQTVPBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCN1C2=C(C=C(C=C2)[N+](=O)[O-])N=C1CC3=CC=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901336445 | |

| Record name | Metonitazene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901336445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14680-51-4 | |

| Record name | Metonitazene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014680514 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Metonitazene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901336445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METONITAZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A7FF4K4CWB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。